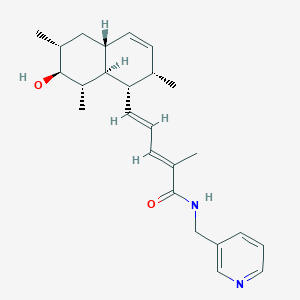
M-Copa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-COPA is a golgi disruptor which inhibits cell surface expression of MET protein and the ADP-ribosylation factor 1 (Arf1) activation. This compound also inhibits angiogenesis through suppression of both VEGFR1/2 and nuclear factor-kappaB (NF-kappaB) signaling pathways.
Applications De Recherche Scientifique
Cancer Research
M-Copa's ability to inhibit RTK trafficking has positioned it as a candidate for cancer therapy. Research indicates that it effectively suppresses cell proliferation in various cancer cell lines:
- Gastrointestinal Stromal Tumors (GISTs) : this compound demonstrated complete suppression of GIST-T1 cell proliferation at concentrations as low as 1 µM .
- Acute Myeloid Leukemia (AML) : In AML cells expressing mutant FLT3, this compound inhibited growth signaling pathways by blocking ER export of RTK mutants .
Pathogen Inhibition
The compound's mechanism extends to inhibiting bacterial toxins:
- Shiga Toxin : this compound has been shown to suppress apoptosis induced by Stx from Escherichia coli by blocking its retrograde transport to the Golgi apparatus . This suggests potential therapeutic applications in treating infections caused by Stx-producing bacteria.
Case Study 1: Inhibition of RTK Trafficking
A study analyzed the effects of this compound on GIST-T1 cells, revealing that treatment with this compound resulted in a significant decrease in RTK levels at the plasma membrane. The following data illustrates this effect:
| Treatment Concentration | Proliferation Rate (%) | RTK Surface Expression (%) |
|---|---|---|
| Control | 100 | 100 |
| 1 µM this compound | 0 | <30 |
This table summarizes how this compound effectively reduced both cell proliferation and RTK expression on the cell surface.
Case Study 2: Shiga Toxin Neutralization
In another investigation focusing on Stx toxicity, researchers found that this compound treatment led to a marked reduction in apoptotic signaling pathways activated by Stx. The results were quantified as follows:
| Treatment | Apoptosis Rate (%) | Caspase Activation Level |
|---|---|---|
| Control | 80 | High |
| This compound | 20 | Low |
These findings suggest that this compound could serve as a novel antidote against Shiga toxin-induced cytotoxicity.
Propriétés
Numéro CAS |
861718-91-4 |
|---|---|
Formule moléculaire |
C25H34N2O2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide |
InChI |
InChI=1S/C25H34N2O2/c1-16-10-11-21-13-18(3)24(28)19(4)23(21)22(16)9-5-7-17(2)25(29)27-15-20-8-6-12-26-14-20/h5-12,14,16,18-19,21-24,28H,13,15H2,1-4H3,(H,27,29)/b9-5+,17-7+/t16-,18+,19-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
JQPHOWVAGGEOKI-VXBYPBBWSA-N |
SMILES |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |
SMILES isomérique |
C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C(\C)/C(=O)NCC3=CN=CC=C3)C |
SMILES canonique |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-methylcoprophilinamide AMF-26 M-COPA compound N-(pyridine-3-ylmethyl)-5-(7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-yl)-2-methylpenta-2,4-dienamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















